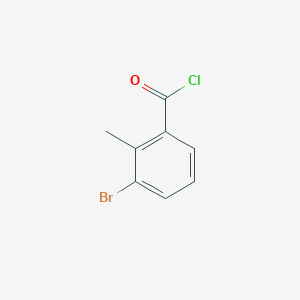

3-Bromo-2-methylbenzoyl chloride

Descripción general

Descripción

3-Bromo-2-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the second position. This compound is primarily used in organic synthesis and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Bromo-2-methylbenzoyl chloride can be synthesized through several methods. One common method involves the bromination of 2-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in further substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used.

Major Products Formed

Nucleophilic Substitution: Amides, esters, and thioesters are the major products formed from nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: Nitro and sulfonic acid derivatives are the major products formed from electrophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

3-Bromo-2-methylbenzoyl chloride serves as a versatile intermediate in organic synthesis. It is primarily used for the synthesis of various biologically active compounds. The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by different nucleophiles to form new derivatives.

Key Reactions:

- Nucleophilic Substitution: The chlorine atom in this compound can be substituted by amines or alcohols to produce amides or esters, respectively.

- Coupling Reactions: It can be used in coupling reactions to generate biphenyl derivatives, which are crucial in medicinal chemistry.

Case Study: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing α-2 adrenoceptor agonists and Smoothened receptor antagonists, which are important in treating various conditions such as hypertension and cancer .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is significant for developing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects.

Therapeutic Uses:

- Antiviral Agents: Derivatives of this compound have shown promise as HIV-1 entry inhibitors .

- Anticancer Research: The compound has been investigated for its role in synthesizing compounds that target cancer pathways .

Data Table: Pharmaceutical Applications

| Compound Type | Application Area | Notable Effects |

|---|---|---|

| α-2 Adrenoceptor Agonists | Hypertension Treatment | Reduces blood pressure |

| Smoothened Receptor Antagonists | Cancer Therapy | Inhibits tumor growth |

| HIV-1 Entry Inhibitors | Antiviral Therapy | Prevents viral entry into cells |

Agrochemical Applications

This compound is also utilized in the agrochemical sector, particularly in the formulation of pesticides and crop protection agents. Its reactivity allows it to form various derivatives that are effective against pests.

Role in Pesticide Development:

The compound acts as a key building block for creating novel pesticide formulations that enhance crop yield and protect against pests without harming beneficial insects .

Case Study: Pesticide Formulation

Research indicates that derivatives synthesized from this compound exhibit high efficacy against a range of agricultural pests while maintaining environmental safety .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can then undergo further transformations.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4-methylbenzoyl chloride

- 3-Chloro-2-methylbenzoyl chloride

- 3-Bromo-4-methylbenzoyl chloride

Uniqueness

3-Bromo-2-methylbenzoyl chloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different selectivity and reactivity in synthetic applications .

Actividad Biológica

3-Bromo-2-methylbenzoyl chloride (C8H6BrClO) is an important compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological applications, and relevant research findings.

- Molecular Formula: C8H6BrClO

- Molecular Weight: 221.49 g/mol

- CAS Number: 76006-33-2

- Solubility: Soluble in organic solvents such as chloroform and methanol.

Synthesis

This compound can be synthesized through various methods, typically involving the bromination of 2-methylbenzoic acid followed by chlorination. This compound serves as an intermediate in the synthesis of biologically active molecules, particularly in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:

- α-2 Adrenoceptors: This compound has been identified as a precursor for α-2 adrenoceptor agonists, which are used in the treatment of hypertension and anxiety disorders .

- Smoothened Receptor Antagonists: It plays a role in the development of antagonists targeting the Smoothened receptor, which is implicated in various cancers and developmental disorders .

- HIV-1 Entry Inhibitors: Research indicates that derivatives of this compound can inhibit HIV-1 entry into host cells, providing potential therapeutic avenues for HIV treatment .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound and its derivatives:

- Antiviral Activity:

- Anticancer Properties:

- Fragment-Based Drug Discovery (FBDD):

Table 1: Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

3-bromo-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNGKBUTMUFRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598426 | |

| Record name | 3-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-48-1 | |

| Record name | 3-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.